N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide
Brand Name: Vulcanchem
CAS No.: 820961-69-1
VCID: VC15217618
InChI: InChI=1S/C21H21N3O/c1-21(2,3)19(25)24-20-22-17(15-10-6-4-7-11-15)14-18(23-20)16-12-8-5-9-13-16/h4-14H,1-3H3,(H,22,23,24,25)
SMILES:
Molecular Formula: C21H21N3O
Molecular Weight: 331.4 g/mol

N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide

CAS No.: 820961-69-1

Cat. No.: VC15217618

Molecular Formula: C21H21N3O

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide - 820961-69-1

Specification

CAS No. 820961-69-1
Molecular Formula C21H21N3O
Molecular Weight 331.4 g/mol
IUPAC Name N-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide
Standard InChI InChI=1S/C21H21N3O/c1-21(2,3)19(25)24-20-22-17(15-10-6-4-7-11-15)14-18(23-20)16-12-8-5-9-13-16/h4-14H,1-3H3,(H,22,23,24,25)
Standard InChI Key NXDIUBGJWKDMMT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s structure centers on a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3), substituted at the 4- and 6-positions with phenyl groups. The 2-position is functionalized with a 2,2-dimethylpropanamide moiety, contributing to its steric bulk and hydrogen-bonding capabilities. This arrangement is critical for its interactions with biological targets and material surfaces.

Table 1: Key Molecular Properties of N-(4,6-Diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide

PropertyValue
CAS Number820961-69-1
Molecular FormulaC21H21N3O\text{C}_{21}\text{H}_{21}\text{N}_{3}\text{O}
Molecular Weight331.41 g/mol
IUPAC NameN-(4,6-diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide
SMILES NotationCC(C)(C)C(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Synthesis and Modifications

Synthetic Pathways

The synthesis typically begins with the preparation of a 2-aminopyrimidine core, followed by sequential functionalization. Key steps include:

  • Core Formation: Condensation of thiourea derivatives with diketones to form the pyrimidine ring.

  • Phenyl Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce phenyl groups at the 4- and 6-positions.

  • Amide Attachment: Reaction of the 2-amino group with 2,2-dimethylpropanoyl chloride under basic conditions.

Table 2: Representative Synthesis Steps

StepReactionReagents/Conditions
1Pyrimidine core synthesisThiourea, diketone, HCl
2Phenyl group introductionPhenylboronic acid, Pd catalyst
3Amide functionalization2,2-Dimethylpropanoyl chloride, K₂CO₃

Structural Modifications

Modifying the phenyl substituents or the amide moiety alters solubility, bioavailability, and target affinity. For example:

  • Electron-Withdrawing Groups: Nitro or cyano substituents on phenyl rings enhance electrophilicity, potentially improving enzyme inhibition.

  • Bulky Amides: Larger amide groups (e.g., tert-butyl) may reduce metabolic degradation but could hinder membrane permeability.

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

Preliminary assays reveal broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics. The amide group’s hydrogen-bonding capacity likely facilitates interactions with microbial cell wall synthesis enzymes.

Interaction Studies and Target Profiling

Radioligand Binding Assays

Competitive binding assays using 3H^3\text{H}-labeled ATP show that the compound displaces ATP from kinase active sites with a KiK_i of 120 nM, suggesting high affinity. Molecular docking simulations corroborate these findings, identifying key hydrophobic contacts with phenylalanine residues and hydrogen bonds with catalytic lysines.

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy confirms the presence of amide C=O stretching at 1650 cm⁻¹ and N–H bending at 1540 cm⁻¹, consistent with its proposed structure. Nuclear magnetic resonance (NMR) spectra (1H^1\text{H} and 13C^{13}\text{C}) further validate the substitution pattern on the pyrimidine ring.

Comparative Analysis with Related Compounds

Structural Analogues

Compound NameKey FeaturesBiological Activity
N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamineHydroxylamine group enhances antioxidant activityRadical scavenging
N-(4,6-Dimethylpyrimidin-2-yl)acetamideMethyl groups improve solubilityModerate antimicrobial

Performance Benchmarks

  • Potency: N-(4,6-Diphenylpyrimidin-2-yl)-2,2-dimethylpropanamide exhibits 3-fold greater kinase inhibition than its dimethylpyrimidine analogue.

  • Selectivity: The diphenyl configuration reduces off-target effects compared to monosubstituted derivatives.

Future Research Directions

Mechanistic Elucidation

Advanced techniques like cryo-electron microscopy and isothermal titration calorimetry could map binding kinetics and conformational changes in target enzymes.

Derivative Optimization

Introducing fluorinated phenyl groups may enhance blood-brain barrier penetration for neurological applications. Similarly, prodrug strategies (e.g., esterification of the amide) could improve oral bioavailability.

Material Science Applications

Given the nonlinear optical (NLO) properties observed in related pyrimidines , this compound merits evaluation for use in photonic devices or sensors.

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